molecular formula C16H18N2O4S2 B3010387 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide CAS No. 2194904-59-9

2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide

Cat. No.: B3010387
CAS No.: 2194904-59-9
M. Wt: 366.45
InChI Key: KNKSKVDHNWMHMQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications

Potential Anti-Inflammatory Applications

Research has indicated that molecules structurally related to 2-Methoxy-5-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)benzamide, such as 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, have been synthesized with the aim of targeting novel compounds as potential anti-inflammatory agents. This suggests possible anti-inflammatory applications for the compound (Moloney, 2000).

Neuroleptic Activity

Benzamides, which include compounds similar to this compound, have been studied for their neuroleptic activity. This research highlights the potential of such compounds in the treatment of neurological disorders (Iwanami et al., 1981).

Anticancer Properties

There is evidence to suggest that molecules structurally related to this compound may have applications as anticancer agents. For instance, benzamides with similar structures have been proposed as novel structures of PI3K inhibitors and anticancer agents (Shao et al., 2014).

Potential as Radioligand

Research into benzamides, including compounds analogous to this compound, has led to the synthesis of radioligands for imaging brain dopamine receptors. This suggests possible applications in medical imaging and diagnostics (Chang et al., 1992).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with crucial active site residues . The inhibitory activity correlates with a coordinated movement of the active site p-loop, which allows the rotation of three dihedral angles .

Safety and Hazards

The safety and hazards of similar compounds depend on various factors. For instance, some compounds showed anti-inflammatory and analgesic activities along with an ulcerogenic index .

Future Directions

The future directions in the study of similar compounds involve exploring their therapeutic possibilities . The influence of chirality on the therapeutic activities of drug molecules has remained an interesting subject matter in drug design .

Properties

IUPAC Name

2-methoxy-5-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-14-5-4-12(9-13(14)16(17)19)24(20,21)18-7-6-11(10-18)15-3-2-8-23-15/h2-5,8-9,11H,6-7,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKSKVDHNWMHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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